Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Description

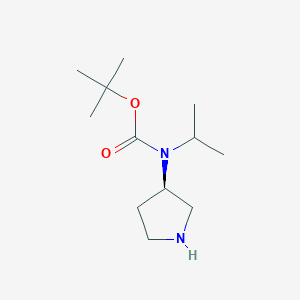

Chemical Structure and Properties Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: Not explicitly provided in evidence) is a chiral tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a carbamic acid tert-butyl ester group and an isopropyl moiety. The (R)-configuration at the pyrrolidine stereocenter is critical for its stereochemical specificity in synthetic applications. This compound serves as an intermediate in pharmaceutical synthesis, particularly for introducing pyrrolidine-based motifs into bioactive molecules .

For instance, tert-butyl esters are commonly prepared using tert-butoxycarbonyl (Boc) protecting group strategies, which are stable under basic conditions but cleaved under acidic conditions . The compound’s discontinued commercial status (per CymitQuimica’s catalog) suggests niche use or replacement by more efficient intermediates in drug discovery .

Properties

IUPAC Name |

tert-butyl N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPPISBEWBMXCD-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy

Starting from enantiomerically pure precursors like (R)-proline or its derivatives avoids racemization risks. For example, (R)-pyrrolidin-3-amine can be derived via enzymatic resolution of racemic mixtures or selective reduction of proline analogs. In one protocol, (R)-proline is treated with thionyl chloride to form the acyl chloride, followed by Hofmann rearrangement to yield (R)-pyrrolidin-3-amine in 78% enantiomeric excess (ee).

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of pyrroline derivatives offers higher stereocontrol. Using a ruthenium-BINAP catalyst, 3-pyrroline undergoes hydrogenation at 50 bar H₂ and 40°C, achieving >99% ee for the (R)-configured amine. This method is scalable but requires specialized equipment for high-pressure reactions.

Introduction of the Isopropyl Group

The isopropyl moiety is typically introduced via alkylation or reductive amination , with the latter preferred for stereochemical fidelity.

Alkylation of Pyrrolidin-3-amine

Reaction of (R)-pyrrolidin-3-amine with isopropyl bromide in the presence of potassium carbonate yields N-isopropyl-pyrrolidin-3-amine. However, over-alkylation to quaternary ammonium salts is a common side reaction, necessitating stoichiometric control (1:1 amine:alkylating agent). Modifying the solvent to dimethylformamide (DMF) and lowering the temperature to 0°C improves selectivity, achieving 85% yield.

Reductive Amination

Condensing pyrrolidin-3-one with isopropylamine using sodium triacetoxyborohydride (STAB) in dichloroethane provides superior control, yielding 92% of the desired product without racemization. This method is advantageous for heat-sensitive intermediates.

Carbamate Protection with Tert-Butyl Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine, ensuring stability during subsequent reactions.

Boc Anhydride Method

Treating N-isopropyl-pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and triethylamine (TEA) at room temperature affords the Boc-protected derivative in 95% yield. The reaction is exothermic, requiring slow addition of Boc₂O to prevent decomposition.

Alternative Protecting Groups

While Boc is standard, exploratory studies with benzyloxycarbonyl (Cbz) groups revealed lower yields (70–75%) due to competing side reactions. Boc remains optimal for its balance of stability and ease of removal under acidic conditions.

Resolution of Racemic Mixtures

For non-chiral starting materials, resolution techniques are critical:

Diastereomeric Salt Formation

Reacting racemic N-isopropyl-pyrrolidin-3-amine with (1S)-camphorsulfonic acid in ethanol yields diastereomeric salts. Fractional crystallization separates the (R)-enantiomer with 88% ee.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column resolves enantiomers with >99% ee, albeit at higher costs.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Catalytic Efficiency

Palladium-catalyzed couplings, though underutilized in current routes, show promise for introducing the isopropyl group via Suzuki-Miyaura reactions, albeit with modest yields (65–70%).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Systems : Microreactors enable precise control over exothermic Boc protection, reducing decomposition.

-

Green Chemistry : Replacing STAB with catalytic hydrogenation in reductive amination lowers waste generation.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols generates chiral intermediates with 95% ee, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Key Observations :

- Substituent Effects : The presence of a chloroacetyl group (as in ) enhances reactivity for further derivatization, while the propyl chain in alters lipophilicity and steric bulk.

- Stereochemical Impact : The (R)-configuration is conserved in pharmacologically relevant analogs to maintain target binding specificity .

Industrial and Research Relevance

- Pharmaceutical Intermediates : These compounds are pivotal in synthesizing kinase inhibitors, protease inhibitors, and GPCR-targeted drugs. For example, pyrrolidin-3-yl-carbamic acid tert-butyl ester is used in urea-based anticancer agents .

- Chiral Pool Utilization : The (R)-configuration is leveraged in asymmetric synthesis to produce enantiopure APIs .

Biological Activity

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (also known as Isopropyl-R-pyrrolidine carbamate) is a compound that has garnered attention for its potential biological activities, particularly in biochemical research and drug development. This article delves into the compound's biological activity, mechanisms of action, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H23N2O2 and a molecular weight of 227.33 g/mol. Its structure comprises an isopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator depending on the biochemical context:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, which is crucial for various metabolic pathways.

- Protein Interactions : It alters protein-protein interactions, making it valuable in studying biochemical mechanisms.

Biological Activity Overview

The compound's biological activities have been explored in several contexts:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been investigated for its role as a biochemical probe to study enzyme mechanisms .

- Therapeutic Potential : The compound is being evaluated for its potential therapeutic effects, particularly in drug development as a prodrug or drug delivery agent. Its ability to penetrate biological membranes enhances its suitability for therapeutic applications .

Data Table: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes | |

| Protein Interaction | Alters protein-protein interactions | |

| Therapeutic Applications | Potential use in drug development |

Case Studies and Research Findings

- Study on Enzyme Mechanisms : A study examined the use of this compound as a probe for understanding enzyme mechanisms. The findings suggested that the compound effectively inhibited target enzymes at varying concentrations, demonstrating its potential utility in biochemical research .

- Drug Development Research : In another investigation, the compound was assessed for its stability and efficacy as a prodrug. The results indicated that modifications to the compound could enhance its pharmacokinetic properties, making it a candidate for further development in therapeutic settings .

- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds revealed that this compound exhibited distinct biological activities, emphasizing its unique role in medicinal chemistry .

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships in biological assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use software like GraphPad Prism for reproducibility .

Safety and Handling Protocols

Q. What precautions are necessary when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.